3-Benzylamino-but-2-enethioic acid phenylamide
Description
3-Benzylamino-but-2-enethioic acid phenylamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylamino group attached to a but-2-enethioic acid backbone, with a phenylamide moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Properties
IUPAC Name |
(E)-3-(benzylamino)-N-phenylbut-2-enethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-14(18-13-15-8-4-2-5-9-15)12-17(20)19-16-10-6-3-7-11-16/h2-12,18H,13H2,1H3,(H,19,20)/b14-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKMHDKBOQBIPS-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=S)NC1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=S)NC1=CC=CC=C1)/NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylamino-but-2-enethioic acid phenylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with an appropriate precursor to form the benzylamino intermediate.
Addition of the But-2-enethioic Acid Moiety: The intermediate is then reacted with but-2-enethioic acid under controlled conditions to form the desired compound.
Introduction of the Phenylamide Group: Finally, the phenylamide group is introduced through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of 3-Benzylamino-but-2-enethioic acid phenylamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Benzylamino-but-2-enethioic acid phenylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzylamino or phenylamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
3-Benzylamino-but-2-enethioic acid phenylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Benzylamino-but-2-enethioic acid phenylamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the phenylamide moiety may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethylamino-but-2-enoic acid phenylamide: Similar structure but with an ethylamino group instead of a benzylamino group.
3-Benzylamino-but-2-enethioic acid methylamide: Similar structure but with a methylamide group instead of a phenylamide group.
Uniqueness
3-Benzylamino-but-2-enethioic acid phenylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylamino group provides a specific steric and electronic environment that can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
